molecular formula C12H10N2O8V- B560266 VO-OHpic

VO-OHpic

Cat. No.: B560266
M. Wt: 361.16 g/mol
InChI Key: DUQTXODYOYERFR-UHFFFAOYSA-N
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Description

VO-Ohpic, also known as vanadium oxo-hydroxy picolinate, is a vanadium-based compound that has garnered significant interest in scientific research due to its potent inhibitory effects on phosphatase and tensin homolog (PTEN). PTEN is a tumor suppressor gene that plays a crucial role in regulating cell growth and survival by dephosphorylating phosphatidylinositol 3,4,5-triphosphate (PIP3) to phosphatidylinositol 4,5-biphosphate (PIP2). This compound has been shown to inhibit PTEN with nanomolar affinity, making it a valuable tool in studying PTEN-related pathways and diseases .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

VO-Ohpic is synthesized through a series of chemical reactions involving vanadium salts and picolinic acid derivatives. The typical synthetic route involves the reaction of vanadium pentoxide (V2O5) with picolinic acid in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction is carried out under controlled conditions, including specific temperature and pH levels, to ensure the formation of the desired product .

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents. The key to successful industrial production lies in maintaining the purity and yield of the compound, which can be achieved through careful control of reaction parameters and purification techniques .

Chemical Reactions Analysis

Types of Reactions

VO-Ohpic undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of vanadium and picolinic acid moieties, which interact with different reagents and conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield vanadium oxides, while reduction can produce vanadium hydrides. Substitution reactions can result in various derivatives of this compound with modified functional groups .

Scientific Research Applications

VO-Ohpic has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

    Chemistry: this compound is used as a catalyst in various chemical reactions, including oxidation and reduction processes.

    Biology: In biological research, this compound is employed to investigate the role of PTEN in cellular processes such as apoptosis, cell proliferation, and differentiation.

    Medicine: this compound has potential therapeutic applications in treating diseases associated with PTEN dysfunction, such as cancer, diabetes, and neurodegenerative disorders.

    Industry: In industrial applications, this compound is used in the development of advanced materials and coatings.

Comparison with Similar Compounds

VO-Ohpic is unique among PTEN inhibitors due to its high potency and specificity. Similar compounds include other vanadium-based inhibitors such as vanadyl sulfate and sodium orthovanadate. this compound stands out due to its higher affinity for PTEN and its ability to modulate specific signaling pathways .

List of Similar Compounds

Biological Activity

VO-OHpic is a potent and selective inhibitor of the phosphatase and tensin homolog (PTEN), a critical tumor suppressor involved in various cellular processes, including cell growth, survival, and metabolism. The compound has garnered attention for its potential therapeutic applications in oncology and regenerative medicine due to its ability to modulate PTEN activity.

This compound exhibits a high affinity for PTEN, with an IC50 value of approximately 35 nM , demonstrating its potency in inhibiting this enzyme. Its selectivity is notable as it shows significantly higher IC50 values against other cysteine-based phosphatases such as SopB (588 nM), MTM (4.03 nM), PTPβ (57.5 nM), and SAC (>10 μM) . By inhibiting PTEN, this compound leads to increased levels of phosphatidylinositol 3,4,5-trisphosphate (PIP3), which activates downstream signaling pathways such as the Akt pathway, promoting cell survival and proliferation.

Antitumor Activity

Research indicates that this compound plays a significant role in enhancing antitumor immune responses. In studies involving tumor-bearing mice, the administration of this compound in combination with immunotherapy resulted in improved antitumor efficacy. This effect is attributed to the compound's ability to block the immunosuppressive activity of IDO-activated regulatory T cells (Tregs), thereby promoting a more robust immune response against tumors .

In a specific study involving 4T1 breast cancer cells , this compound treatment led to accelerated cell proliferation and enhanced migration and invasion capabilities. When these cells were transplanted into mice, this compound treatment resulted in increased metastatic foci in various organs, including the lungs and liver, highlighting its dual role in both promoting tumor growth and potentially enhancing therapeutic responses .

Neuroprotective Effects

This compound has also been studied for its neuroprotective properties. In models of Alzheimer's disease, semi-chronic infusion of this compound was shown to rescue learning deficits in transgenic mice (App/Psen1). The mechanism involves modulation of neuroinflammation and enhancement of synaptic plasticity, suggesting potential applications in neurodegenerative disorders .

Chondroprotective Activity

Recent studies have demonstrated that this compound can protect endplate chondrocytes against degeneration associated with intervertebral disc disease (IDD). The compound inhibits oxidative stress-induced apoptosis by activating the Nrf-2/HO-1 pathway, which promotes mitophagy and prevents ferroptosis—a form of regulated cell death linked to iron metabolism . In vivo experiments showed that this compound treatment significantly reduced the progression of IDD by improving chondrocyte survival and maintaining extracellular matrix integrity.

Study 1: Breast Cancer Model

  • Objective : To evaluate the effects of this compound on breast cancer cell proliferation and metastasis.
  • Findings : this compound inhibited PTEN expression in 4T1 cells, leading to increased proliferation and enhanced metastatic potential in mouse models.
  • Outcome : Metastatic foci were observed in multiple organs, indicating a significant impact on tumor behavior .

Study 2: Chondrocyte Protection

  • Objective : To assess the protective effects of this compound on endplate chondrocytes.
  • Findings : this compound treatment reduced oxidative stress-induced apoptosis and improved cell survival through Nrf-2 activation.
  • Outcome : The study concluded that this compound could be a promising candidate for treating IDD by preserving chondrocyte function .

Summary Table

Biological Activity Effect Mechanism
PTEN InhibitionIncreased PIP3 levelsSelective inhibition of PTEN
Antitumor ResponseEnhanced immune responseBlocks IDO-activated Tregs
Breast Cancer ProgressionAccelerated cell proliferation and metastasisInhibition of PTEN leads to aggressive tumor behavior
NeuroprotectionRescued learning deficitsModulation of neuroinflammation
Chondrocyte ProtectionReduced apoptosis and degenerationActivation of Nrf-2/HO-1 pathway

Properties

IUPAC Name

3-hydroxypyridine-2-carboxylic acid;oxido(oxo)vanadium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H5NO3.2O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;/h2*1-3,8H,(H,9,10);;;/q;;;-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQTXODYOYERFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.[O-][V]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O8V-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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